Dipyridamole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly

9.22e-01 g/L

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Adenosine Reuptake Inhibition by Dipyridamole

Introduction and Executive Summary

Dipyridamole represents a prototypical nucleoside transport inhibitor with complex effects on adenosine signaling and platelet function, making it a valuable pharmacological tool and therapeutic agent. This whitepaper provides a comprehensive technical analysis of this compound's mechanism of action as an adenosine reuptake inhibitor, with particular focus on its interactions with equilibrative nucleoside transporters (ENTs). The drug's primary therapeutic effects stem from its ability to potently inhibit ENT1 and ENT2, thereby increasing extracellular adenosine concentrations and amplifying adenosine receptor signaling. This mechanism underlies its established antiplatelet activity and vasodilatory effects, which have been clinically exploited for stroke prevention and myocardial stress testing. Recent research has further revealed potential applications in pulmonary fibrosis and COVID-19-related complications, expanding the therapeutic relevance of this well-established drug.

The molecular interactions between this compound and nucleoside transporters involve complex binding characteristics with differential affinity across ENT subtypes. Quantitative analysis reveals this compound exhibits nanomolar-range affinity for ENT1, with substantially lower potency against ENT4. This review synthesizes current understanding of this compound's pharmacodynamics, presents key experimental methodologies for studying its effects, and explores emerging research directions including the development of novel analogues with improved metabolic stability and transporter selectivity for enhanced therapeutic applications.

Molecular Mechanisms of Adenosine Reuptake Inhibition

ENT Transporter Interactions

This compound primarily inhibits adenosine reuptake through potent blockade of equilibrative nucleoside transporter 1 (ENT1), with additional effects on ENT2 and ENT4:

- ENT1 Inhibition: this compound demonstrates high-affinity binding to ENT1 with inhibition constant (Ki) values of approximately 48 nM, effectively preventing adenosine uptake by platelets, erythrocytes, and endothelial cells [1]. This potent ENT1 inhibition represents the primary mechanism for increasing extracellular adenosine concentrations.

- ENT2 Interactions: The drug exhibits moderate activity against ENT2 with Ki values of approximately 6.2 μM, representing about 130-fold lower potency compared to ENT1 inhibition [1].

- ENT4/PMAT Effects: At acidic pH conditions, this compound weakly inhibits ENT4 (also known as plasma membrane monoamine transporter, PMAT) with IC₅₀ values approximately 2.8 μM [1].

The binding characteristics of this compound to cellular targets have been extensively studied. Research demonstrates that platelets contain two distinct populations of this compound binding sites: high-affinity sites with a dissociation constant (Kd) of 0.04 μM, and lower-affinity sites with a Kd of 4 μM [2] [3]. Approximately 20,000 this compound molecules bind to the high-affinity sites per platelet, which are directly associated with inhibition of adenosine uptake [3].

Adenosine Pathway Modulation

This compound's inhibition of nucleoside transporters results in multifaceted effects on adenosine signaling pathways:

- Extracellular Adenosine Accumulation: By blocking adenosine uptake into cells, this compound increases extracellular adenosine concentrations, particularly in microenvironments where adenosine is released from cells under stress or hypoxic conditions [4].

- Receptor-Mediated Effects: Elevated adenosine activates G-protein coupled adenosine receptors (A₁, A₂A, A₂B, and A₃), with A₂A receptor stimulation contributing significantly to the antiplatelet and vasodilatory effects [5].

- cAMP Modulation: Through both adenosine receptor activation and phosphodiesterase inhibition, this compound increases intracellular cAMP levels, further amplifying its antiplatelet and vasodilatory effects [6].

Table 1: Quantitative Binding Parameters of this compound

| Binding Target | Dissociation Constant (Kd) or Inhibition Constant (Ki) | Experimental System | Reference |

|---|---|---|---|

| ENT1 | Ki = 48 nM | In vitro transport assays | [1] |

| ENT2 | Ki = 6.2 μM | In vitro transport assays | [1] |

| ENT4 | IC₅₀ = 2.8 μM | Recombinant hENT4 in PK15 cells | [1] |

| Platelet High-Affinity Sites | Kd = 0.04 μM | Human platelet binding studies | [2] [3] |

| Platelet Low-Affinity Sites | Kd = 4 μM | Human platelet binding studies | [2] [3] |

| α1-Acid Glycoprotein | Kd = 1.6 μM | Plasma protein binding | [2] [3] |

Quantitative Pharmacological Data

Functional Inhibition Parameters

The inhibitory potency of this compound against nucleoside transporters has been quantified across multiple experimental systems:

- Whole Blood vs. Plasma: this compound inhibits platelet aggregation in whole blood at significantly lower concentrations than in plasma, with erythrocytes identified as the blood component responsible for this increased effectiveness [4]. This enhanced activity in whole blood occurs because erythrocytes release adenosine precursors following microtrauma, and this compound blocks adenosine reuptake, allowing adenosine to accumulate and exert antiplatelet effects.

- Antiplatelet Effects: Pharmacological studies demonstrate that adenosine deaminase (which breaks down adenosine) and adenosine receptor antagonists (including 5'-deoxy-5'-methylthioadenosine and theophylline) reverse this compound's inhibitory action on platelet aggregation, confirming the adenosine-dependent mechanism [4].

- ENT4 pH Dependence: ENT4 exhibits marked pH-dependent activity, with optimal adenosine transport at acidic pH (pH 5.5) and minimal activity at physiological pH (pH 7.4) [1]. This characteristic may be particularly relevant in ischemic or inflammatory microenvironments where tissue pH decreases.

Protein Binding and Pharmacokinetic Considerations

This compound's pharmacological activity is significantly influenced by its extensive plasma protein binding and specific interactions with acute phase proteins:

- α1-Acid Glycoprotein Binding: this compound binds to α1-acid glycoprotein with a dissociation constant of 1.6 μM, at a stoichiometry of approximately 1:1 (1 mol this compound per mol glycoprotein) [2] [3].

- Protein Binding Impact: The presence of α1-acid glycoprotein reduces this compound binding to platelets and decreases its inhibition of adenosine uptake by up to 1000-fold [3]. This represents a significant factor in the drug's variable pharmacological effects, particularly in conditions where α1-acid glycoprotein levels are elevated (e.g., inflammation, stress).

- Pharmacokinetic Parameters: this compound exhibits high protein binding (~99%), extensive hepatic metabolism via glucuronidation, and biliary excretion (95%), with a biphasic elimination half-life (α phase: 40 min, β phase: 10 hours) [6].

Table 2: Functional Inhibition Parameters of this compound

| Functional Parameter | Value | Experimental Conditions | Reference |

|---|---|---|---|

| ENT1 Inhibition (IC₅₀) | 48 nM | Nucleoside transport assay | [1] |

| ENT2 Inhibition (IC₅₀) | 6.2 μM | Nucleoside transport assay | [1] |

| ENT4 Inhibition (IC₅₀) | 2.8 μM | pH 5.5, recombinant hENT4 | [1] |

| Antiplatelet Potency | Enhanced in whole blood | Erythrocyte-dependent | [4] |

| Protein Binding Reduction of Activity | Up to 1000-fold | In presence of α1-acid glycoprotein | [3] |

Experimental Protocols and Methodologies

Nucleoside Transport Assays

Objective: To quantify this compound inhibition of nucleoside transporter activity in recombinant cell systems.

Cell Preparation:

- Utilize PK15NTD (nucleoside transporter deficient) cells stably expressing recombinant human ENT1, ENT2, or ENT4 [1].

- Maintain cells in Eagle's minimal essential medium with 10% fetal bovine serum at 37°C in 5% CO₂.

- For ENT4 studies, implement transfection using hENT4 cDNA cloned into pCMV-3flag-1A vector using BamHI and SalI restriction sites [1].

Transport Assay Protocol:

- Plate cells in 24-well plates and grow to 80-90% confluence.

- Wash cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

- For ENT4 assays, adjust buffer to pH 5.5 for optimal activity measurement [1].

- Pre-incubate cells with varying concentrations of this compound (typically 1 nM - 100 μM) for 15 minutes.

- Initiate transport by adding radiolabeled substrate (³H-adenosine or ³H-uridine at 0.5-1 μCi/mL).

- Terminate uptake after precisely timed intervals (typically 1-5 minutes) by rapid washing with ice-cold buffer.

- Solubilize cells and quantify radioactivity by liquid scintillation counting.

- Calculate uptake rates and determine IC₅₀ values using nonlinear regression analysis.

Key Considerations:

- Include control experiments with specific ENT inhibitors: NBMPR (10 nM for ENT1) as a positive control for ENT1 inhibition [1].

- For ENT4, verify pH dependence by parallel experiments at physiological pH 7.4.

- Determine protein content per well for normalization of uptake rates.

Platelet Aggregation Studies in Whole Blood

Objective: To evaluate the antiplatelet effects of this compound in physiologically relevant whole blood systems.

Methodology:

- Collect human whole blood in citrate-containing tubes.

- Use an impedance aggregometer to measure platelet aggregation directly in whole blood [4].

- Pre-incubate blood samples with this compound (0.1-10 μM) for 10-30 minutes at 37°C with continuous mixing.

- Activate aggregation using standard agonists (ADP, collagen, or arachidonic acid).

- Quantify aggregation by measuring changes in electrical impedance.

Mechanistic Probes:

- Add adenosine deaminase (1-2 U/mL) to breakdown extracellular adenosine and confirm adenosine-dependent effects [4].

- Use adenosine receptor antagonists (theophylline or 5'-deoxy-5'-methylthioadenosine) to block adenosine receptors.

- Employ selective phosphodiesterase inhibitors (enprofylline) to examine synergistic effects [4].

Data Interpretation: this compound typically inhibits platelet aggregation in whole blood at lower concentrations than in plasma due to erythrocyte contribution to adenosine accumulation [4]. The methodology allows direct assessment of this compound's net effect on platelet function in a physiologically relevant system.

Experimental workflow for nucleoside transport assays.

Therapeutic Implications and Clinical Relevance

Cardiovascular Applications

This compound's adenosine-mediated effects underlie several established cardiovascular applications:

- Secondary Stroke Prevention: The combination of this compound with aspirin is FDA-approved for secondary stroke prevention, with clinical trials demonstrating reduced vascular events without increased bleeding risk compared to aspirin alone [6]. The adenosine-potentiating mechanism contributes to antiplatelet efficacy while maintaining hemostatic balance.

- Myocardial Stress Testing: At high intravenous doses, this compound induces coronary vasodilation via adenosine accumulation, creating a "steal phenomenon" useful for detecting coronary artery disease in patients unable to exercise [6].

- Antiplatelet Therapy: The primary antiplatelet effect occurs through increased extracellular adenosine, which activates platelet A₂A receptors, stimulating adenylate cyclase and increasing intracellular cAMP levels, thereby inhibiting platelet activation and aggregation [4] [5].

Emerging Therapeutic Applications

Recent research has revealed potential new applications for this compound:

- Pulmonary Fibrosis: this compound demonstrates efficacy in experimental models of pulmonary fibrosis through PDE5 inhibition and cGMP elevation, with ongoing research focused on developing analogues with improved metabolic stability for this indication [7].

- COVID-19 Management: this compound may benefit COVID-19 patients through multiple mechanisms: increasing anti-inflammatory adenosine, inhibiting PDE, and preventing SARS-CoV-2-associated coagulopathy [5]. Clinical observations suggest this compound may improve outcomes in critically ill COVID-19 patients with lung fibrosis [7] [5].

- Idiopathic Pulmonary Fibrosis (IPF): Recent patent literature indicates this compound decreases fibrosis markers (α-SMA and FN) in rat models and prevents TGF-β-induced myofibroblast differentiation [7].

Recent Advances and Research Directions

Novel this compound Analogues

Research efforts have focused on developing this compound analogues with improved properties:

- Enhanced ENT4 Inhibitors: Compound 30 (a this compound analogue) demonstrates 38-fold greater potency against ENT4 (IC₅₀ = 74.4 nM) compared to this compound (IC₅₀ = 2.8 μM), with 80-fold and 20-fold selectivity relative to ENT1 and ENT2, respectively [1].

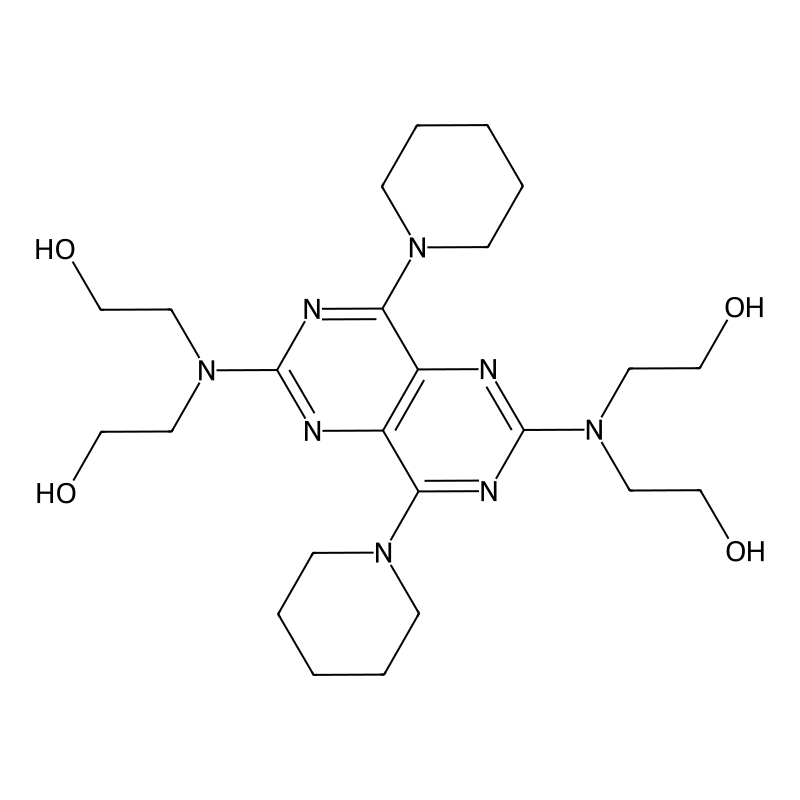

- Structure-Activity Relationships: Nitrogen-containing monocyclic rings and noncyclic substituents at the 4- and 8-positions of the pyrimido[5,4-d]pyrimidine core are important for ENT4 inhibitory activity [1]. The most potent and selective hENT4 inhibitors typically feature 2,6-di(N-monohydroxyethyl) substitution on the pyrimidopyrimidine ring system.

- Metabolic Stability Optimization: Recent efforts have addressed this compound's poor metabolic stability (half-life of 7 minutes in rat liver microsomes) through structural modifications including fluorine incorporation and heterocyclic replacement of piperidine rings [7]. Compound (S)-4h demonstrates significantly improved metabolic stability (half-life = 67 minutes) while maintaining PDE5 inhibitory activity (IC₅₀ = 332 nM) [7].

Molecular Docking and Rational Drug Design

Advanced computational approaches have illuminated this compound's interactions with molecular targets:

- PDE5 Binding模式: Molecular docking reveals the pyrimido[5,4-d]pyrimidine ring of this compound anchors to the PDE5 catalytic domain through π-π stacking with Phe820 and Phe786 [7].

- Hydrogen Bond Interactions: The diethanolamine chains form hydrogen bonds with Gln817, Leu765, and Ser663 in PDE5, interactions not commonly observed with other PDE5 inhibitors [7].

- ENT Binding Characteristics: While detailed structural data for ENT-dipyridamole complexes remains limited, mutagenesis and binding studies suggest this compound interacts with residues within the transporter's substrate permeation pathway, potentially acting as a competitive inhibitor for adenosine binding.

Table 3: Advanced this compound Analogues and Their Properties

| Compound | ENT4 IC₅₀ | Selectivity Ratio (ENT1/ENT4) | Key Structural Features | Application Potential |

|---|---|---|---|---|

| This compound | 2.8 μM | 1x | Piperidine rings, diethanolamine chains | Reference compound |

| Compound 30 | 74.4 nM | 80x | Optimized 4,8-position substituents | Potent ENT4 inhibitor |

| (S)-4h | Not reported | Not reported | Fluorine-containing heterocycles | Improved metabolic stability |

| 4g | Not reported | Not reported | Thiomorpholine rings | Potent PDE5 inhibition (64 nM IC₅₀) |

Conclusion

This compound represents a multifaceted pharmacological agent whose primary mechanism involves potent inhibition of equilibrative nucleoside transporters, particularly ENT1, leading to increased extracellular adenosine concentrations and activation of adenosine receptor signaling pathways. The complex interactions between this compound, nucleoside transporters, and adenosine signaling underlie its established antiplatelet, vasodilatory, and cardioprotective effects, while also revealing potential new applications in pulmonary fibrosis and inflammatory conditions.

References

- 1. This compound analogues as pharmacological inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 2. Binding of this compound to Human Platelets and to α1 Acid ... [pmc.ncbi.nlm.nih.gov]

- 3. Binding of this compound to human platelets and to alpha1 ... [pubmed.ncbi.nlm.nih.gov]

- 4. of the antiplatelet action of Mechanism in whole blood... This compound [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and adenosinergic pathway in Covid-19 [pmc.ncbi.nlm.nih.gov]

- 6. - Wikipedia this compound [en.wikipedia.org]

- 7. Discovery of this compound Analogues with Enhanced ... [mdpi.com]

dipyridamole pharmacokinetics absorption metabolism half-life

Pharmacokinetic Parameters of Dipyridamole

The following table summarizes the core pharmacokinetic properties of this compound [1] [2] [3]:

| Parameter | Value / Description |

|---|---|

| Bioavailability | 37% - 66% (Oral); 43% ± 13% (from a 50 mg dose) |

| Onset of Action | ~24 minutes |

| Time to Peak Plasma Concentration (Tmax) | 2 - 2.5 hours |

| Protein Binding | ~91% - 99% |

| Volume of Distribution (Vd) | 141 ± 51 L; 2 - 3 L/kg |

| Metabolism | Primarily in the liver via glucuronidation |

| Elimination Half-Life (t₁/₂) | 10 - 12 hours (terminal phase) |

| Total Plasma Clearance | 8.27 ± 1.82 L/hour; 2.3 - 3.5 mL/min/kg |

| Route of Excretion | Primarily biliary/feces (~95%); negligible renal excretion |

Experimental Protocol & Methodology

The foundational data in the table above, particularly the intravenous and oral kinetics, largely comes from a key 1982 study [2]. Here is a detailed breakdown of its experimental protocol:

- Objective: To determine the absolute bioavailability and fundamental kinetic parameters of this compound.

- Subjects: Six healthy volunteers (three men and three women) aged 22 to 34.

- Study Design: Each subject received a 20 mg intravenous dose. Four of these subjects also later took a 50 mg oral dose.

- Sample Collection: Blood samples were collected from each subject after each dose for a period of 3 days.

- Analytical Method: this compound concentrations in plasma and whole blood were measured using a sensitive and specific high-performance liquid chromatographic (HPLC) assay.

- Data Analysis: The plasma concentration-time data after the intravenous dose was fitted to a triexponential model, indicating a complex distribution and elimination profile.

Mechanisms of Action and Signaling Pathways

This compound exerts its antiplatelet and vasodilatory effects through multiple mechanisms, which are illustrated in the diagram below.

Diagram of this compound's Dual Mechanisms: The drug acts by inhibiting phosphodiesterase and cellular adenosine uptake, leading to antiplatelet and vasodilatory effects [1] [3] [4].

Clinical and Formulation Implications

The pharmacokinetic profile of this compound has direct clinical relevance:

- pH-Dependent Absorption: The absorption of immediate-release this compound from the gastrointestinal tract is pH-dependent. Concomitant use of drugs that suppress gastric acid (e.g., proton pump inhibitors) can reduce its absorption and bioavailability [3].

- Extended-Release Formulation: To mitigate this issue and provide more stable plasma levels, an extended-release (ER) formulation is used, particularly in the combination product with aspirin for stroke prevention [1] [3].

- Role in Stress Testing: For pharmacological stress testing, this compound is administered intravenously. This achieves plasma concentrations 4 to 5 times higher than oral dosing, leading to a rapid and potent coronary vasodilatory effect necessary for the test [4].

References

dipyridamole and cAMP cGMP platelet aggregation

Molecular Mechanisms & Signaling Pathways

Dipyridamole interferes with platelet activation at multiple points in key signaling pathways, as shown in the diagram below.

This compound elevates cAMP and cGMP by inhibiting their breakdown and adenosine uptake.

Experimental Protocols for Key Assays

To investigate this compound's effects, researchers use specific biochemical assays. The workflow for these key experiments is outlined below.

Workflow for key experiments: platelet aggregation assays and biochemical detection of cAMP/cGMP.

Platelet Aggregation Assay

This functional test measures the drug's direct anti-aggregatory effect.

- Sample Preparation: Use washed human platelets or Platelet-Rich Plasma (PRP).

- Pre-incubation: Incubate the sample with varying concentrations of this compound (e.g., 1-100 µM) for 5-10 minutes at 37°C [1].

- Agonist Challenge: Add a platelet agonist like Adenosine Diphosphate (ADP), collagen, or thrombin.

- Measurement: Use a light transmission aggregometer. The increase in light transmission through the stirred sample is recorded as platelets aggregate. The percentage of inhibition is calculated by comparing aggregation curves to a control without this compound.

cAMP and cGMP Detection

These methods quantify the levels of the second messengers.

- Sample Extraction: After treatment with this compound, the reaction is typically stopped with ice-cold acid (like HCl) or ethanol. The supernatant is collected for analysis [2].

- Detection Methods:

- Enzyme-Linked Immunosorbent Assay (ELISA): A common method using acetylated samples for higher sensitivity. It is based on competitive binding between cAMP in the sample and an HRP-labeled cAMP conjugate for antibodies [2].

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Provides high sensitivity and specificity by separating cAMP/cGMP via liquid chromatography and detecting them by mass [2].

PKA Activity Detection

This assay measures the downstream activation of the cAMP effector.

- Non-Radiometric Kinase Assay: Uses a biotinylated peptide substrate specific to PKA. After phosphorylation by PKA from the sample, the product is captured on a streptavidin-coated plate and detected with a phospho-specific antibody [2].

- Western Blot for p-CREB: Activated PKA translocates to the nucleus and phosphorylates CREB at Ser133. The level of p-CREB detected by western blot serves as an indirect indicator of PKA activity [2].

Pharmacological & Clinical Data

The quantitative data from pharmacological studies and clinical trials is essential for contextualizing the experimental findings.

| Parameter | Value | Details / Context |

|---|---|---|

| Therapeutic Concentration | 0.5 - 1.9 µg/mL | Plasma concentration for antiplatelet effect [3]. |

| Protein Binding | 99% | Highly bound to plasma proteins [4]. |

| Elimination Half-Life | 40 minutes (alpha), ~10 hours (beta) | Biphasic decline in plasma concentration [3]. |

| Clinical Efficacy (w/ Warfarin) | 62% - 91% reduction | Incidence of post-operative thromboembolic events after cardiac valve replacement [3]. |

| Clinical Efficacy (w/ Aspirin) | --- | Used for secondary stroke prevention (e.g., in Aggrenox) [4]. |

Conclusion

This compound's unique value lies in its pleiotropic mechanism—simultaneously elevating two key cyclic nucleotides via phosphodiesterase inhibition and enhanced adenosine signaling [5]. This integrated technical guide provides the foundational protocols and mechanistic insights to support further research and development in the field of antiplatelet therapeutics.

References

- 1. Frontiers | A review of natural compounds to regulate platelet ... [frontiersin.org]

- 2. The cyclic AMP signaling pathway: Exploring targets for ... [pmc.ncbi.nlm.nih.gov]

- 3. : Package Insert / Prescribing Information / MOA this compound [drugs.com]

- 4. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 5. Classical and pleiotropic actions of this compound : Not enough light to... [pubmed.ncbi.nlm.nih.gov]

Table 1: Research Applications of Dipyridamole

| Research Area | Key Findings / Hypothesized Role | Relevant Models / Context | Citations |

|---|---|---|---|

| Cancer Therapy | Potentiates statin-induced cancer cell death by blocking the SREBP2-mediated restorative feedback loop of the mevalonate pathway. | Triple-negative breast cancer (TNBC) models; Identified via computational pharmacogenomics. | [1] |

| Ferroptosis Inhibition | Protects against tissue injury by inhibiting a novel cell death pathway; downregulates E3 ligase RNF126 to stabilize SLC7A11. | Models of heart, liver, and kidney injury (e.g., doxorubicin-induced, ischemia-reperfusion). | [2] |

| Rare Diseases (NPC) | Reduces cholesterol accumulation and rescues mitochondrial deficits by inhibiting ENT1, increasing extracellular adenosine, and activating A2AR. | Fibroblasts from Niemann-Pick type C1 patients; mouse models. | [3] |

| Antiviral Activity | Shows broad-spectrum antiviral effects; inhibits replication of influenza, SARS-CoV-2, and herpesviruses; acts as an interferon inducer. | In vitro studies; animal models of viral encephalitis and respiratory infection. | [4] |

| Drug Formulation | Development of dry nanosuspensions and palatable formulations (e.g., with honey/chocolate) to overcome low solubility and improve pediatric compliance. | In vitro dissolution/permeability studies; molecular dynamics (MD) simulations; PBPK modeling. | [5] [6] |

Detailed Mechanisms & Experimental Insights

For researchers designing studies, the following insights into mechanisms and experimental approaches are crucial.

Mechanism of Action in Cardiovascular Disease & Beyond

Dipyridamole's primary known mechanisms, which also underpin its research applications, are illustrated below. A key research focus is on how its inhibition of adenosine reuptake and phosphodiesterases (PDEs) leads to diverse downstream effects.

This compound's core mechanisms and research-relevant downstream effects.

Experimental Workflow for Drug Repurposing

Research into this compound's new uses often follows a structured repurposing pipeline, as demonstrated in the statin-synergy study for breast cancer [1]. The workflow below outlines this computational and experimental validation process.

Computational pharmacogenomic pipeline for identifying this compound-like statin potentiators [1].

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, the methodologies from key studies are detailed below.

In Vitro Ferroptosis Inhibition Assay [2]: This protocol is central to validating this compound's cytoprotective role in disease models involving tissue injury.

- Cell Lines: Use HT1080, 786-O, AC16, H9c2, or other relevant cell lines.

- Ferroptosis Induction: Treat cells with inducers like RSL3 (1-10 µM), erastin (10-20 µM), or cystine/cysteine starvation.

- Drug Treatment: Co-incubate with this compound (dose range 1-50 µM) and control inhibitors (e.g., Fer-1, Lipro-1).

- Viability Readout: Measure cell viability 12-24 hours post-treatment using MTT, CellTiter-Glo, or similar assays.

- Confirmatory Assays:

- Lipid Peroxidation: Use BODIPY 581/591 C11 dye and flow cytometry.

- Mechanism Validation: Perform co-immunoprecipitation (Co-IP) to confirm DIP-mediated downregulation of RNF126 and stabilization of SLC7A11.

Ex Vivo Cholesterol Accumulation Assay (NPC Model) [3]: This method assesses efficacy in reducing a key pathological hallmark of Niemann-Pick disease.

- Cell Model: Culture fibroblasts from NPC1 patients and healthy controls.

- Treatment: Incubate cells with 20 µM this compound for 48 hours.

- Staining and Imaging: Fix cells and stain with Filipin III (0.05 mg/mL) to visualize unesterified cholesterol.

- Quantification: Analyze Mean Fluorescence Intensity (MFI) via fluorescence microscopy or a plate reader.

- Mechanism Check: Use selective antagonists (e.g., SCH58261 for A2AR) to confirm the adenosine-dependent pathway.

Future Research Directions

Based on the current evidence, promising future research directions for this compound include:

- Clinical Translation: Advancing the most promising pre-clinical findings, particularly in ferroptosis-mediated diseases and NPC, into Phase I/II clinical trials [2] [3].

- Combination Therapies: Systematically exploring synergies with other drugs, such as statins in cancer or other metabolic pathway inhibitors, to enhance efficacy and reduce dosing [1].

- Formulation Optimization: Further developing pediatric-friendly and bioavailability-enhanced formulations to overcome inherent solubility issues and expand treatment populations [5] [6].

References

- 1. Computational pharmacogenomic screen identifies drugs ... [nature.com]

- 2. This compound Acts as Clinical Ferroptosis Inhibitor to ... [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing this compound in Niemann Pick Type C Disease [mdpi.com]

- 4. Phosphodiesterase Inhibition and Immunotropic Activity of ... [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Aspirin and this compound in a Modern ... [mdpi.com]

- 6. Computer-driven formulation development of this compound ... [sciencedirect.com]

Comprehensive Technical Analysis: Dipyridamole's Dual Antiplatelet and Vasodilator Effects

Introduction and Clinical Significance

Dipyridamole is a pharmacological agent with unique dual antiplatelet and vasodilatory properties that has established important therapeutic roles in cardiovascular and cerebrovascular medicine. Originally developed decades ago as a coronary vasodilator, its clinical applications have evolved to include secondary stroke prevention and adjunctive therapy in valvular heart disease. The drug's complex mechanism of action involves multiple molecular pathways affecting platelet function, vascular tone, and endothelial protection, making it a valuable subject of study for researchers and drug development professionals. This technical review comprehensively examines this compound's mechanisms of action, quantitative effects, experimental assessment methodologies, and clinical applications, with particular emphasis on its unique combination of antiplatelet and vasodilator properties that differentiate it from other cardiovascular agents.

Beyond its classical actions, emerging research has revealed that this compound possesses several pleiotropic effects including antioxidant, anti-inflammatory, and endothelial-protective properties that may contribute to its therapeutic benefits. These additional mechanisms have expanded interest in this compound's potential applications beyond its current indications, particularly in conditions characterized by oxidative stress and endothelial dysfunction such as diabetes mellitus. This review synthesizes current scientific understanding of this compound's multifaceted pharmacology and provides technical details relevant to ongoing research and drug development efforts.

Molecular Mechanisms of Action

Antiplatelet Mechanisms

This compound exerts its antiplatelet effects through two primary complementary mechanisms that ultimately lead to impaired platelet activation and aggregation:

Phosphodiesterase Inhibition: this compound potently inhibits phosphodiesterase enzymes, particularly PDE3 and PDE5, which are responsible for degrading the intracellular secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition results in elevated intracellular levels of cAMP and cGMP in platelets, creating an environment that reversibly inhibits platelet aggregation and prevents thrombus formation. The accumulation of these cyclic nucleotides interferes with multiple steps in platelet activation pathways, ultimately suppressing platelet responsiveness to agonists such as collagen, ADP, and thrombin [1] [2].

Adenosine Transporter Inhibition: this compound blocks the cellular reuptake of adenosine into platelets, endothelial cells, and erythrocytes by inhibiting the equilibrative nucleoside transporter. This action significantly increases extracellular adenosine concentrations, which activates platelet A₂A adenosine receptors. Adenosine receptor stimulation further enhances intracellular cAMP levels through adenylate cyclase activation, creating a synergistic antiplatelet effect when combined with phosphodiesterase inhibition. The elevated adenosine levels also contribute to this compound's vasodilatory properties [3] [2].

Table 1: Primary Antiplatelet Mechanisms of this compound

| Mechanism | Molecular Target | Biochemical Effect | Functional Outcome |

|---|---|---|---|

| Phosphodiesterase inhibition | PDE3, PDE5 enzymes | Increased intracellular cAMP & cGMP | Reversible inhibition of platelet aggregation |

| Adenosine reuptake inhibition | Equilibrative nucleoside transporter | Increased extracellular adenosine | Enhanced A₂A receptor signaling & vasodilation |

| Enhanced NO signaling | cGMP pathway | Potentiation of NO-mediated effects | Amplified anti-aggregatory effects |

Vasodilatory Mechanisms

The vasodilatory effects of this compound involve several interconnected pathways that primarily affect the coronary and peripheral vasculature:

Adenosine-Mediated Vasodilation: Through its inhibition of adenosine reuptake, this compound potentiates endogenous adenosine activity, which binds to A₂A receptors on vascular smooth muscle cells. This receptor activation stimulates adenylate cyclase, increasing intracellular cAMP levels and promoting smooth muscle relaxation and vasodilation, particularly in coronary arteries. This mechanism is primarily responsible for the drug's use in pharmacological stress testing [1] [2].

Nitric Oxide Pathway Enhancement: this compound has been demonstrated to enhance nitric oxide bioavailability through multiple mechanisms. Experimental studies in diabetic mice have shown that this compound therapy significantly increases total nitric oxide metabolite levels (NOx) in ischemic tissues. This effect occurs without changes in endothelial nitric oxide synthase (eNOS) expression or phosphorylation, suggesting alternative mechanisms for increased NO bioavailability. Research indicates that this compound significantly decreases ischemic tissue superoxide levels, reducing oxidative stress and preserving NO signaling [4].

Antioxidant Effects: this compound functions as a potent chain-breaking antioxidant that directly scavenges peroxyl radicals and other reactive oxygen species. The drug's molecular structure allows it to efficiently quench free radicals that would otherwise degrade nitric oxide and impair endothelial function. This antioxidant activity contributes significantly to this compound's ability to improve endothelial function and promote vasodilation under conditions of oxidative stress, such as diabetes mellitus [2] [4].

The following diagram illustrates this compound's integrated mechanisms affecting platelets and vascular tone:

This compound's integrated mechanisms on platelet function and vascular tone. The drug simultaneously targets phosphodiesterase (PDE) inhibition and adenosine reuptake, leading to both antiplatelet effects and vasodilation through complementary pathways.

Quantitative Analysis of Effects

Antiplatelet Efficacy Data

This compound's antiplatelet efficacy has been quantified through numerous clinical studies and trials, both as monotherapy and in combination with other antiplatelet agents:

Stroke Prevention: The European Stroke Prevention Study 2 (ESPS-2) demonstrated that the combination of aspirin (25 mg) and extended-release this compound (200 mg) twice daily reduced stroke risk by 37% compared to placebo, outperforming either agent alone (aspirin alone: 18.1% risk reduction; this compound alone: 16.3% risk reduction). This combination therapy showed an odds ratio of 0.59 for stroke prevention compared to placebo [1].

Comparison with Clopidogrel: The PROFESS trial, which enrolled 20,332 patients, directly compared aspirin plus extended-release this compound (25 mg/200 mg twice daily) with clopidogrel (75 mg once daily). The study found comparable efficacy in stroke recurrence prevention, with events occurring in 9.0% of the Asp+Dp group versus 8.8% in the clopidogrel group. The combined risk of recurrent stroke or major hemorrhagic events was also similar between groups (11.7% vs. 11.4%, respectively) [5].

Platelet Inhibition Kinetics: Mechanistic studies have revealed important differences in the timing of antiplatelet effects. Clopidogrel monotherapy demonstrates earlier and more potent initial antiplatelet activity, while aspirin plus this compound produces a delayed but broader downregulation of multiple platelet activation pathways. This suggests that while clopidogrel may act more rapidly, the combination therapy provides more comprehensive platelet inhibition through multiple mechanisms [5].

Table 2: Quantitative Antiplatelet Effects in Clinical Studies

| Study/Context | Regimen | Comparison | Efficacy Outcome | Safety Profile |

|---|---|---|---|---|

| ESPS-2 Trial | ASA 25 mg + ER-dipyridamole 200 mg BID | Placebo | 37% risk reduction in stroke | Headache common but bleeding risk comparable |

| PROFESS Trial | ASA 25 mg + ER-dipyridamole 200 mg BID | Clopidogrel 75 mg daily | Recurrent stroke: 9.0% vs 8.8% | Major bleeding: 11.7% vs 11.4% |

| Network Meta-Analysis (2025) | ASA + this compound | Other DAPTs | No mortality difference | Bleeding risk comparable to aspirin alone |

| Minor Stroke/TIA | ASA + this compound | ASA + Clopidogrel | Comparable vascular prevention | Lower bleeding risk vs. ticagrelor combinations |

Vasodilatory Potency and Hemodynamic Effects

This compound's vasodilatory effects demonstrate significant dose-dependent and tissue-specific variations:

Coronary Vasodilation: As a coronary vasodilator, this compound induces the "coronary steal" phenomenon where dilation of resistance vessels in non-ischemic areas diverts blood flow away from ischemic myocardium. This effect is dose-dependent, with high-dose this compound causing marked coronary steal while low-dose treatment produces minimal hemodynamic effects. This pharmacological property forms the basis for its use in cardiac stress testing [3].

Peripheral Ischemia Reversal: Experimental studies in diabetic murine models (B6.BKS-Leprdb/db mice) have demonstrated that this compound therapy at 200 mg/kg rapidly reverses peripheral ischemia, restoring hind limb blood flow to near pre-ligation levels within three days of initiation. This dramatic improvement in perfusion was associated with significantly increased vascular density and endothelial cell proliferation specifically in ischemic limbs, indicating therapeutic angiogenesis [4].

Endothelial Function Improvement: Research has shown that this compound significantly improves endothelial function in conditions of oxidative stress. In diabetic mouse models, this compound treatment increased total nitric oxide metabolite levels (NOx) in ischemic tissues by approximately 2.5-fold while reducing superoxide production by more than 60%. This restoration of NO bioavailability represents a crucial mechanism for its vasodilatory and vasculoprotective effects [4].

Table 3: Quantitative Vasodilatory and Vascular Effects

| Parameter | Experimental Model | Dose/Regimen | Quantified Effect | Proposed Mechanism |

|---|---|---|---|---|

| Hind limb blood flow | Db/Db diabetic mice | 200 mg/kg twice daily | Restoration to ~95% of pre-ligation flow within 3 days | Enhanced angiogenesis & reduced oxidative stress |

| Tissue NO metabolites | Db/Db diabetic mice | 200 mg/kg twice daily | ~2.5x increase in NOx levels | Reduced superoxide-mediated NO degradation |

| Tissue superoxide | Db/Db diabetic mice | 200 mg/kg twice daily | >60% reduction | Direct antioxidant scavenging |

| Vascular density | Db/Db diabetic mice | 200 mg/kg twice daily | Significant increase in CD31+ areas | Enhanced endothelial proliferation |

Experimental Methodologies

Protocols for Assessing Antiplatelet Effects

Standardized methodologies have been developed to quantitatively evaluate this compound's antiplatelet efficacy in both research and clinical settings:

Platelet Aggregation Studies: Light transmission aggregometry remains the gold standard for assessing platelet function in response to this compound. Whole blood or platelet-rich plasma is incubated with varying concentrations of this compound (typically 1-10 μM) followed by stimulation with agonists such as ADP (5-20 μM), collagen (1-5 μg/mL), or epinephrine. Percentage inhibition of aggregation is calculated by comparing maximum aggregation in treated versus control samples. Studies have demonstrated that this compound produces a concentration-dependent inhibition of platelet aggregation with IC₅₀ values typically in the low micromolar range [5] [2].

Receptor Expression Analysis: Flow cytometric evaluation of activation-dependent platelet receptors provides a comprehensive assessment of this compound's effects on multiple platelet activation pathways. Surface expression of markers such as P-selectin (CD62P), activated GPIIb/IIIa (PAC-1 binding), and CD40 ligand are quantified following stimulation with various agonists. Research has shown that aspirin plus this compound produces a delayed but significant reduction in multiple activation-dependent platelet receptors compared to more specific P2Y₁₂ inhibition with clopidogrel [5].

Animal Models of Thrombosis: Commonly employed in vivo models include ferric chloride-induced carotid artery injury, laser-induced cremaster artery thrombosis, and arteriovenous shunt models. This compound is typically administered orally (50-100 mg/kg in rodents) 1-2 hours before injury induction. Thrombus formation is monitored in real-time using intravital microscopy, with parameters including time to occlusion, thrombus size, and stability quantified. These models have demonstrated this compound's efficacy in prolonging occlusion time and reducing thrombus stability [4].

Protocols for Evaluating Vasodilatory Effects

Methodologies for assessing this compound's vascular effects range from molecular approaches to whole-organism hemodynamic measurements:

Vascular Reactivity Studies: Isolated vessel myography using wire or pressure myograph systems allows direct assessment of this compound's vasodilatory properties. Arterial segments (typically coronary, mesenteric, or cerebral arteries) are mounted in organ chambers, pre-constricted with agents such as phenylephrine or U46619, and exposed to cumulative concentrations of this compound (10⁻⁹ to 10⁻⁵ M). Vasodilation is expressed as percentage reversal of pre-constriction. These studies have demonstrated that this compound produces endothelium-dependent and independent vasodilation varying by vascular bed [4] [2].

Blood Flow Measurement: Laser Doppler perfusion imaging provides quantitative assessment of this compound's effects on tissue perfusion in experimental models of ischemia. The murine hind limb ischemia model involves ligation and excision of the femoral artery, followed by daily this compound treatment (200 mg/kg). Perfusion measurements are taken pre-ligation and at regular intervals post-ligation (days 3, 5, 7), with results expressed as percentage of flow in the non-ischemic limb. Studies using this methodology have demonstrated this compound's remarkable ability to restore perfusion in diabetic mice, increasing ischemic/non-ischemic limb perfusion ratio from approximately 15% to over 90% within one week [4].

Oxidative Stress Parameters: Assessment of this compound's antioxidant effects involves multiple complementary approaches. Hydroethidine HPLC is used to quantify superoxide production in tissue homogenates, with this compound treatment showing >60% reduction in superoxide levels in ischemic muscle. Protein carbonyl ELISA assesses protein oxidation, with this compound demonstrating significant reduction in oxidative protein damage. Chemiluminescent NO analysis using a nitric oxide analyzer allows quantification of total NO metabolite levels (NOx), with studies showing this compound-mediated increases in NOx despite unchanged eNOS expression [4].

The following diagram illustrates the experimental workflow for evaluating this compound's effects in peripheral ischemia models:

Experimental workflow for assessing this compound's effects in peripheral ischemia models, incorporating hemodynamic, histological, and molecular analyses to comprehensively evaluate mechanisms.

Clinical Applications and Therapeutic Implications

Established Clinical Indications

This compound's unique pharmacological profile has led to several established clinical applications:

Secondary Stroke Prevention: this compound in combination with aspirin is firmly established for secondary prevention of ischemic stroke based on extensive clinical trial evidence. The 2021 American Heart Association/American Stroke Association guidelines recommend the combination of aspirin (25 mg) and extended-release this compound (200 mg) twice daily as one of the first-line antiplatelet options for preventing recurrent non-cardioembolic ischemic stroke or TIA, alongside aspirin alone and clopidogrel monotherapy. This recommendation is supported by multiple randomized trials demonstrating approximately 20-25% relative risk reduction compared to aspirin alone [1] [3].

Cardiac Valve Thromboprophylaxis: this compound is FDA-approved as an adjunct to warfarin for preventing thromboembolic complications in patients with mechanical heart valves. A meta-analysis of randomized trials demonstrated that adding this compound to anticoagulation reduces thromboembolic events by 56% and fatal events by 64% compared to anticoagulation alone. Additionally, substituting aspirin with this compound in combination with warfarin reduces the risk of bleeding complications by approximately 10% [1].

Pharmacological Stress Testing: this compound serves as a coronary vasodilator in myocardial perfusion imaging for patients unable to undergo exercise stress testing. The 2018 American Society of Echocardiography guidelines recommend this compound-induced vasodilator stress at standard (0.56 mg/kg) or high (0.84 mg/kg) doses to assess both myocardial perfusion and regional wall motion, significantly improving sensitivity for detecting coronary artery disease. The drug induces coronary steal by dilating normal coronary vessels, revealing areas of ischemia and hypoperfusion [1].

Emerging Applications and Future Directions

Recent research has revealed several promising new applications for this compound beyond its traditional uses:

Diabetic Vascular Complications: Preclinical studies demonstrate that this compound may effectively address diabetic vascular dysfunction, a condition characterized by excessive oxidative stress and impaired NO signaling. In diabetic models, low-dose this compound treatment partially prevents diabetes-induced vascular endothelial and renal abnormalities by enhancing endothelial nitric oxide signals and inducing renovascular reduction of oxidative stress. These findings suggest potential applications for this compound in managing diabetic microvascular complications [3] [4].

Dual Antiplatelet Therapy Combinations: Recent Bayesian network meta-analyses have explored this compound-aspirin combination therapy in specific patient populations. For patients with minor stroke or TIAs, particularly those with CYP2C19 loss-of-function alleles or low bleeding risk, this compound-aspirin demonstrates comparable efficacy to other dual antiplatelet regimens with a potentially favorable bleeding profile. The bleeding risk with this compound-aspirin is not significantly different from aspirin alone and is significantly lower than with ticagrelor-aspirin combinations [6] [7].

Novel Formulation Development: Ongoing pharmaceutical research addresses this compound's poor aqueous solubility and limited bioavailability through advanced formulation strategies. Recent studies have developed this compound dry nanosuspensions using molecular dynamics simulations to predict optimal crystal inhibitors. These nanoformulations significantly enhance dissolution rates and bioavailability, with physiologically based pharmacokinetic (PBPK) modeling confirming improved performance in both adult and pediatric populations [8] [9].

Conclusion and Future Perspectives

This compound represents a pharmacologically unique agent with complementary antiplatelet and vasodilator properties mediated through distinct but interconnected molecular pathways. Its dual inhibition of phosphodiesterase and adenosine reuptake produces a synergistic effect on platelet function while simultaneously promoting vasodilation through enhanced nitric oxide signaling and antioxidant activity. The growing understanding of this compound's pleiotropic effects, particularly its ability to reduce oxidative stress and improve endothelial function, has expanded potential therapeutic applications beyond current clinical uses.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound, cerebrovascular disease, and the vasculature [sciencedirect.com]

- 3. Classical and pleiotropic actions of this compound : Not enough light to... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Reverses Peripheral Ischemia and Induces ... [pmc.ncbi.nlm.nih.gov]

- 5. Effectiveness of Aspirin Plus this compound Versus Clopidogrel ... [pmc.ncbi.nlm.nih.gov]

- 6. Ticagrelor or this compound plus aspirin may be a promising ... [frontiersin.org]

- 7. Ticagrelor or this compound plus aspirin may be a promising ... [pubmed.ncbi.nlm.nih.gov]

- 8. Computer-driven formulation development of this compound ... [sciencedirect.com]

- 9. Development and Optimization of this compound [mdpi.com]

Quantitative Pharmacokinetic & Pharmacodynamic Parameters

For drug development professionals, quantitative parameters are essential for modeling and simulation. The following table consolidates key pharmacokinetic data for dipyridamole.

| Parameter | Value / Range | Notes / Conditions |

|---|---|---|

| Bioavailability [1] | 37% - 66% | pH-dependent absorption [1]. |

| Protein Binding [2] [1] | ~99% | Highly bound; low free fraction. |

| Volume of Distribution [2] | 1 to 2.5 L/kg | Suggests extensive tissue distribution. |

| Elimination Half-Life [2] [1] | α phase: ~40 min β phase: ~10 hours | Biphasic elimination. | | Clearance [2] | 2.3 - 3.5 mL/min/kg | - | | Route of Elimination [2] [1] | Primarily biliary (as glucuronic acid conjugate) | Hepatic metabolism; negligible renal excretion [1]. |

Detailed Experimental Protocols

To support your own research, here are detailed methodologies from recent studies investigating this compound's effects.

Protocol 1: Assessing Anti-Proliferative Effects in Vascular Smooth Muscle Cells (SMCs)

This protocol is based on a study examining this compound for the prevention of hemodialysis graft stenosis [3].

- Cell Culture: Use human or porcine venous and arterial SMCs. Maintain cells in standard culture conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).

- Drug Treatment & Uptake Quantification:

- Incubate SMCs with this compound for various durations.

- Visualization: Use fluorescence microscopy to visualize drug uptake.

- Quantification: Use fluorospectrometry to quantify intracellular this compound levels. The kinetics are compatible with passive diffusion [3].

- Proliferation Assay (MTT): After treatment, add methylthiazolyldiphenyl-tetrazolium bromide (MTT) to the culture. The metabolically active cells convert MTT to purple formazan. Measure the absorbance to determine cell viability/proliferation in a dose-dependent manner [3].

- Cytotoxicity Assay (LDH): Use the lactate dehydrogenase (LDH)-release assay. Measure LDH activity in the culture supernatant; increased LDH indicates cell membrane damage and cytotoxicity. Note that effects were reversible at 15 μg/mL but partially irreversible at 25 μg/mL due to cytotoxicity [3].

Protocol 2: Evaluating Cholesterol-Reducing Effects in a Model of Niemann-Pick Type C Disease

This protocol demonstrates this compound's repurposing potential in a rare disease model via its adenosine-mediated mechanism [4].

- Cell Model: Use human skin fibroblasts obtained from NPC1 patients and healthy controls.

- Drug Treatment: Treat NPC1 fibroblasts with 20 μM this compound (DIP20) for 48 hours.

- Cholesterol Accumulation Measurement (Filipin III Staining):

- Stain fixed and permeabilized cells with Filipin III, a fluorescent dye that binds to unesterified cholesterol.

- Quantify the fluorescence intensity using a fluorescence microscope or plate reader. A significant reduction in Mean Fluorescence Intensity (MFI) indicates decreased cholesterol accumulation [4].

- Mitochondrial Membrane Potential (mMP) Assay:

- Use JC-1 or similar potentiometric dyes to assess mMP.

- A shift in fluorescence emission (e.g., from red to green for JC-1) indicates mMP depolarization. This compound treatment has been shown to rescue mMP in this model [4].

- Mechanism Validation:

- Use selective antagonists (e.g., an A2A receptor antagonist) to demonstrate that the beneficial effects are mediated through the adenosine A2A receptor pathway and subsequent ERK1/2 kinase signaling [4].

Signaling Pathways & Workflow Diagrams

The following diagrams illustrate the primary signaling pathways and an integrated experimental workflow based on the protocols described.

cAMP and adenosine pathways mediate this compound's effects.

A workflow for in vitro this compound pharmacodynamics studies.

Emerging Research & Potential for Repurposing

Recent studies highlight this compound's effects beyond its classic uses, suggesting potential for drug repurposing.

- Treatment of Niemann-Pick Type C (NPC) Disease: By inhibiting ENT1, this compound increases extracellular adenosine, activating A2A receptors. This signaling cascade reduces intracellular cholesterol accumulation and rescues mitochondrial deficits in NPC1 patient fibroblasts, providing a proof-of-concept for its therapeutic use [4].

- Broad-Spectrum Antiviral Activity: this compound has demonstrated interferon-inducing capacity and direct antiviral effects against viruses including influenza, SARS-CoV-2, and Epstein-Barr virus (EBV) in experimental models. This is linked to its PDE inhibition and immunomodulatory actions [5].

- Novel Formulations for Compliance: Research into new formulations, such as a palatable honey-core and dark-chocolate coated form, aims to mask the bitter taste of this compound and improve compliance, particularly in pediatric populations [6].

References

- 1. This compound [en.wikipedia.org]

- 2. : Uses, Interactions, this compound of... | DrugBank Online Mechanism [go.drugbank.com]

- 3. Cellular pharmacokinetics and pharmacodynamics of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Repurposing this compound in Niemann Pick Type C Disease [mdpi.com]

- 5. Phosphodiesterase Inhibition and Immunotropic Activity of ... [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Aspirin and this compound in a Modern ... [mdpi.com]

dipyridamole pharmacological stress test protocol

Introduction and Mechanism of Action

The dipyridamole pharmacologic stress test is a cornerstone diagnostic procedure for evaluating coronary artery disease (CAD) in patients unable to undergo adequate exercise stress testing due to physical limitations, cognitive conditions, or specific cardiac conduction abnormalities [1]. It serves as a critical alternative to exercise-based myocardial perfusion imaging (MPI), leveraging the potent coronary vasodilatory properties of this compound to assess myocardial blood flow reserve and identify hemodynamically significant coronary stenoses [1] [2].

This compound induces its effects through an indirect coronary vasodilation mechanism. It is a phosphodiesterase inhibitor that blocks the cellular reuptake and deamination of endogenous adenosine, leading to a 3- to 4-fold increase in extracellular adenosine concentrations [1]. The subsequent activation of adenosine A2A receptors on coronary vascular smooth muscle cells stimulates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade results in potent vascular smooth muscle relaxation and coronary vasodilation, typically increasing coronary blood flow by 3.8- to 4-fold [1] [3]. The resulting heterogeneity in coronary flow between normal and stenotic vessels creates a detectable perfusion defect on nuclear imaging, mimicking the physiologic effects of exercise [1].

Figure 1. Pharmacological Mechanism of this compound-Induced Coronary Vasodilation

Detailed Experimental Protocol

Pre-Test Patient Preparation and Screening

A rigorous pre-test assessment is mandatory to ensure patient safety and diagnostic accuracy.

Patient Exclusion Criteria (Absolute Contraindications):

- Bronchospastic lung disease with active wheezing or significant reactive airway disease [1] [4]

- Systolic blood pressure <90 mm Hg [1]

- Uncontrolled hypertension (SBP >200 mm Hg or DBP >110 mm Hg) [1] [4]

- Caffeine or methylxanthine consumption within 12 hours of testing [1] [4]

- Known hypersensitivity to this compound [1]

- Unstable angina, acute coronary syndrome, or acute myocardial infarction within 2-4 days [1]

Relative Contraindications:

- Sinus bradycardia (heart rate <40 bpm) [1]

- Second- or third-degree AV block without a functioning pacemaker [1]

- Severe aortic stenosis [1]

- Active seizure disorder (prevents use of aminophylline reversal) [1]

Patient Preparation Protocol:

- Fasting: No food for at least 3 hours prior to the test [1] [4].

- Methylxanthine Avoidance: Strict avoidance of caffeine-containing products (coffee, tea, soda, chocolate), theobromine, and theophylline for at least 12 hours [1].

- Medication Review: Beta-blockers, nitrates, and calcium channel antagonists may reduce diagnostic accuracy and should be reviewed [1].

Equipment and Personnel Requirements

Essential Equipment:

- Intravenous infusion equipment (IV catheters, tubing, saline flushes, infusion pump or syringe) [1]

- Electrocardiogram (ECG) monitoring system with 12-lead capability [1]

- Automated blood pressure monitor [1]

- Radiopharmaceuticals (Technetium-99m sestamibi or Thallium-201) [1] [4]

- Imaging equipment (Gamma camera, SPECT or PET scanner) [1] [4]

- Emergency crash cart with oxygen supply, defibrillator, and emergency medications (aminophylline, atropine, epinephrine, nitroglycerin) [1]

Required Personnel:

- Nuclear medicine technologist (prepares and administers radioactive tracers, operates imaging equipment) [1]

- Cardiology nurse or registered nurse (places IV line, monitors vital signs, assists with emergencies) [1]

- Nuclear cardiologist or radiologist (supervises test, manages complications, interprets results) [1]

- Additional support (ECG technician, pharmacist) as needed [1]

Step-by-Step Test Procedure

The standardized protocol follows American Society of Nuclear Cardiology (ASNC) guidelines [1]:

Baseline Monitoring: Establish continuous 12-lead ECG and automatic blood pressure monitoring, recording measurements every minute throughout the procedure and for 3-5 minutes post-procedure or until patient stabilization [1].

This compound Administration: Administer this compound intravenously at 0.56 mg/kg over 4 minutes using an infusion pump or careful manual injection. The maximum dose for patients over 125 kg (250 lbs) is 70 mg [1].

Radiopharmaceutical Injection: Inject the radioactive tracer (Tc-99m sestamibi or TI-201) 3-5 minutes after completing the this compound infusion [1].

Imaging Protocol: Begin single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging 15-45 minutes after inducing pharmacologic stress [1].

Post-Imaging Rest Study: Perform rest imaging following institutional protocol, typically 1-2 days after the stress study for Tc-99m agents or 3-4 hours later for TI-201 [5].

Figure 2. This compound Stress Test Clinical Workflow

Modified Protocols

This compound-Walk Protocol: For ambulatory patients, combining low-level exercise with this compound infusion reduces adverse effects and improves image quality. The treadmill exercise begins 1 minute prior to radiopharmaceutical injection (after this compound completion) and continues for at least 2 minutes post-injection [5] [1]. This approach decreases peripheral vasodilation side effects through exercise-induced splanchnic vasoconstriction [5].

This compound-Dobutamine Combination: In cases of suboptimal heart rate response, dobutamine can be co-administered starting at 5 mcg/kg/min, increasing incrementally to 10, 20, 30, and 40 mcg/kg/min every 3 minutes until target heart rate is achieved [5].

Safety Monitoring and Termination Criteria

Vigilant monitoring throughout the procedure is essential for patient safety. The following conditions necessitate immediate test termination and may require aminophylline reversal [5] [1]:

- Severe hypotension (SBP <90 mm Hg)

- Symptomatic bradyarrhythmias or high-grade AV block (Mobitz II or third-degree)

- Bronchospasm or significant respiratory distress

- Severe chest pain associated with significant ECG changes (>2 mm ST depression or ST elevation in non-Q-wave leads)

- Patient request to discontinue the procedure

Aminophylline Reversal Protocol: Administer 50-250 mg intravenous aminophylline over 30-60 seconds for significant adverse effects. This competitive adenosine receptor antagonist typically reverses symptoms within 1-2 minutes [5] [1].

Data Analysis and Interpretation

Hemodynamic Response Parameters

Table 1: Expected Hemodynamic Changes During this compound Stress Testing

| Parameter | Baseline Value | Peak Response | Clinical Significance |

|---|---|---|---|

| Heart Rate | Patient-specific | Mild increase (10-15 bpm) | Normal chronotropic response |

| Systolic BP | Patient-specific | Mild decrease (5-10 mm Hg) | Peripheral vasodilation effect |

| Diastolic BP | Patient-specific | Moderate decrease | Coronary vasodilation indicator |

| Rate-Pressure Product | Baseline value | Mild increase | Myocardial oxygen demand index |

Image Interpretation Criteria

Perfusion Defect Analysis:

- Reversible Defects: Indicate myocardial ischemia, demonstrating improved perfusion on rest images

- Fixed Defects: Suggest prior myocardial infarction or scar tissue, showing no improvement on rest images

- Transient Ischemic Dilation: Marker of severe and extensive CAD [1]

Prognostic Value: The presence of this compound-induced perfusion abnormalities identifies high-risk patients for future cardiac events, with particular utility in risk stratification post-myocardial infarction and pre-vascular surgery [1] [3].

Technical Specifications and Quantitative Data

Table 2: this compound Pharmacokinetic and Dosing Parameters

| Parameter | Specification | Notes |

|---|---|---|

| Standard IV Dose | 0.56 mg/kg | Maximum 70 mg for patients >125 kg [1] |

| Infusion Duration | 4 minutes | Fixed rate regardless of dose [1] |

| Time to Peak Vasodilation | ~6.5 minutes | After start of infusion [1] |

| Plasma Half-Life (α) | ~40 minutes | Initial decline phase [6] |

| Plasma Half-Life (β) | ~10 hours | Terminal elimination phase [6] |

| Hyperemic Duration | >50 minutes | Prolonged effect compared to adenosine [1] |

| Protein Binding | >90% | Highly protein-bound [6] |

| Metabolism | Hepatic conjugation | Excreted in bile as glucuronide conjugate [1] [6] |

| Peak Coronary Flow Increase | 3.8-4.0x baseline | Creates flow heterogeneity for detection of stenosis [1] [3] |

Troubleshooting and Technical Considerations

Suboptimal Stress Response: If inadequate hemodynamic response occurs, consider patient non-compliance with methylxanthine restrictions or concomitant medication interference. Verify adequate this compound dosing and administration technique [1].

Adverse Effect Management:

- Headache, flushing, dizziness: Usually transient; consider slower infusion rate for subsequent studies

- Significant hypotension: Elevate patient's legs, administer IV fluids, use aminophylline for reversal

- Bronchospasm: Immediate aminophylline administration, supplemental oxygen, bronchodilators if needed

- Severe angina: Sublingual nitroglycerin after aminophylline reversal

Image Quality Optimization: Ensure proper timing between radiopharmaceutical injection and imaging. Employ motion correction algorithms for SPECT imaging. For obese patients, consider PET imaging with attenuation correction for superior quality [1].

Conclusion

The this compound pharmacologic stress test remains an essential diagnostic tool in the evaluation of coronary artery disease, particularly for patients unable to perform adequate exercise. Its well-established safety profile, standardized protocol, and prognostic value make it particularly useful for risk stratification in pre-operative settings and post-myocardial infarction assessment. Understanding the detailed pharmacological mechanism, adherence to established protocols, and vigilant patient monitoring are fundamental to obtaining diagnostically accurate results while ensuring patient safety. The continued evolution of hybrid imaging techniques and quantitative perfusion analysis promises to further enhance the clinical utility of this important diagnostic modality.

References

- 1. This compound Nuclear Stress Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacologic Stress Testing: Background, Indications, ... [emedicine.medscape.com]

- 3. This compound cardiac imaging [sciencedirect.com]

- 4. This compound Nuclear Stress Test (Myocardial Perfusion ... [mdsearchlight.com]

- 5. Pharmacologic Stress Technique: Approach Considerations... Testing [emedicine.medscape.com]

- 6. : Package Insert / Prescribing Information / MOA this compound [drugs.com]

Comprehensive Application Notes and Protocols for Dipyridamole in Myocardial Perfusion Imaging

Introduction

Myocardial perfusion imaging (MPI) plays a pivotal role in the diagnostic and therapeutic decision-making process for cardiac diseases, particularly coronary artery disease (CAD). Dipyridamole stress MPI represents an essential pharmacological alternative to exercise stress testing, enabling comprehensive assessment of coronary blood flow in patients unable to perform adequate physical exercise. This vasodilator stress agent has demonstrated significant utility in both diagnostic and prognostic evaluation across diverse patient populations, with established protocols for safe administration and imaging. The following application notes and protocols provide detailed guidance for researchers and clinicians implementing this compound MPI, incorporating current evidence-based practices and technical specifications to optimize test performance and interpretation accuracy.

Mechanism of Action

Pharmacological Pathway

This compound induces coronary vasodilation through an indirect mechanism that increases endogenous adenosine levels, a potent vasodilator of the coronary microcirculation. The compound functions as a phosphodiesterase inhibitor that blocks the degradation of cyclic adenosine monophosphate (cAMP) while simultaneously inhibiting the cellular reuptake of adenosine through specific membrane transporters. This dual mechanism results in a 3- to 4-fold increase in extracellular adenosine concentration, which subsequently activates A2A receptors on vascular smooth muscle cells in the coronary arteries. The activation of these receptors stimulates adenylate cyclase, increasing intracellular cAMP production, which ultimately induces relaxation of vascular smooth muscle and significant coronary vasodilation. The resulting hyperemic response increases myocardial blood flow by approximately 3.8- to 7-fold, creating flow heterogeneity between vascular territories supplied by normal versus stenosed coronary arteries that can be detected during perfusion imaging.

Table: Pharmacodynamic Properties of this compound

| Parameter | Specification | Clinical Significance |

|---|---|---|

| Peak vasodilation | 6.5 minutes after infusion start | Determines optimal tracer injection timing |

| Duration of effect | >50 minutes | Longer monitoring period required |

| Half-life | 30-45 minutes | Prolonged adverse effects possible |

| Coronary flow reserve | 3.8-7.0 fold increase | Creates flow disparity for ischemia detection |

| Receptor specificity | Non-selective (A1, A2A, A2B, A3) | Higher incidence of non-cardiac side effects |

Diagram 1: Pharmacological Mechanism of this compound. The diagram illustrates how this compound increases extracellular adenosine concentration by inhibiting both metabolism and cellular reuptake, leading to coronary vasodilation via A2A receptor activation.

Clinical Applications and Indications

Diagnostic and Prognostic Utility

This compound MPI serves as a cornerstone modality for evaluating patients with known or suspected CAD who cannot undergo adequate exercise stress testing due to various physical limitations, comorbidities, or baseline electrocardiographic abnormalities. The technique provides comparable diagnostic accuracy to exercise myocardial perfusion imaging for detecting hemodynamically significant coronary artery disease, with demonstrated sensitivity and specificity exceeding 85% in multiple clinical studies [1] [2]. Beyond mere detection of obstructive coronary disease, this compound MPI offers robust risk stratification capacity, identifying patients at elevated risk for future cardiac events, including myocardial infarction and cardiac death. The identification and quantification of perfusion defects, particularly reversible ischemia, guides therapeutic decision-making regarding revascularization procedures and medical management optimization.

Table: Clinical Indications for this compound Myocardial Perfusion Imaging

| Application Category | Specific Indications | Evidence Level |

|---|---|---|

| CAD Detection | Patients unable to exercise due to physical limitations | Class I [3] |

| Patients with uninterpretable ECG (LBBB, ventricular pacing) | Class I [3] | |

| Evaluation of chest pain with intermediate pre-test probability | Class I [4] | |

| Risk Stratification | Post-acute coronary syndrome (3 months) | Class I [3] |

| Pre-operative evaluation for non-cardiac surgery | Class IIa [3] | |

| After revascularization (PCI or CABG) | Class I [3] | |

| Special Populations | Aortic stenosis (with caution) [5] | Class IIb |

| Heart failure with reduced EF without known CAD | Class I [4] |

Safety Profile and Adverse Effects

Incidence and Management

This compound MPI demonstrates a favorable safety profile with mostly transient and mild to moderate adverse effects. Large-scale studies encompassing thousands of patients have reported the overall incidence of any adverse effect at approximately 69.6%, with the majority classified as Grade 1 (mild) according to the Common Terminology Criteria for Adverse Events [6]. The most frequently reported symptoms include dizziness (42.8%), chest tightness (24.6%), abdominal discomfort (18.1%), and headache (15.2%) [6]. The median duration of symptom persistence is approximately 36 minutes, which aligns with the pharmacologic half-life of this compound (30-45 minutes). Serious adverse events, including myocardial infarction (0.05-0.1%) and bronchospasm (0.15%), occur rarely, with most being effectively reversed using the competitive adenosine receptor antagonist aminophylline [7].

Table: Adverse Effect Profile and Management Strategies

| Adverse Effect | Incidence | Severity | Management Protocol |

|---|---|---|---|

| Chest pain | 19.7% [7] | Mild to moderate | Aminophylline (50-250 mg IV) for symptom relief |

| Dizziness | 42.8% [6] | Mild (Grade 1) | Typically self-limited; supine positioning |

| Headache | 15.2% [6] | Mild to moderate | Aminophylline for severe cases |

| ST-segment changes | 7.5% [7] | Variable | Cardiac monitoring, consider aminophylline |

| Bronchospasm | 0.15% [7] | Potentially severe | Immediate aminophylline, bronchodilators |

| AV block | Rare | Variable | Aminophylline reversal |

| Hypotension | Uncommon | Variable | Fluid administration, supine position |

Contraindications

Absolute and Relative Contraindications

Patient selection represents a critical component of safe this compound MPI implementation. According to American Society of Nuclear Cardiology (ASNC) guidelines, absolute contraindications include patients with bronchospastic lung disease with active wheezing or significant reactive airways disease, significant hypotension (systolic blood pressure <90 mm Hg), and uncontrolled hypertension (systolic >200 mm Hg or diastolic >110 mm Hg) [3]. Additional absolute contraindications include recent caffeine consumption within 12 hours of testing, which competitively antagonizes adenosine receptors and diminishes the vasodilatory response, known hypersensitivity to this compound, and unstable coronary syndromes including unstable angina or acute myocardial infarction within 2-4 days [3]. Relative contraindications warrant careful risk-benefit analysis and include symptomatic bradycardia (heart rate <40 bpm), high-grade atrioventricular block without a functioning pacemaker, severe aortic stenosis, and underlying seizure disorders (due to contraindications for aminophylline administration) [3].

Table: Contraindications to this compound Stress Testing

| Absolute Contraindications | Rationale | Risk Mitigation |

|---|---|---|

| Active bronchospasm / Asthma | Increased risk of severe bronchospasm | Use alternative stressors (regadenoson) |

| SBP <90 mm Hg | Risk of profound hypotension | Fluid administration, consider dobutamine |

| Uncontrolled hypertension | Potential for exaggerated BP response | BP control prior to testing |

| Caffeine within 12 hours | False-negative results | Reinforce pre-test instructions |

| Unstable angina / Recent MI | Risk of infarction extension | Delay until clinical stability |

| Relative Contraindications | ||

| Sinus bradycardia (<40 bpm) | Risk of significant bradycardia | Pre-treatment pacing capability |

| High-grade AV block | Potential for complete heart block | Pacemaker availability |

| Severe aortic stenosis | Risk of profound hypotension [5] | Consider alternative testing |

| Seizure disorder | Aminophylline contraindication | Use alternative reversal strategy |

Imaging Protocols and Methodologies

Patient Preparation and Precautions

Adequate patient preparation represents a fundamental prerequisite for obtaining diagnostically accurate this compound MPI results. Patients should be instructed to fast for at least 3 hours before the procedure and strictly avoid all methylxanthine-containing products for a minimum of 12 hours prior to testing, including coffee, tea, soda, chocolate, and medications containing theophylline or caffeine [3]. Cardiovascular medications, particularly beta-blockers, calcium channel antagonists, and nitrates, should be carefully reviewed as these agents may attenuate the ischemic response and reduce test sensitivity [3]. A comprehensive clinical assessment should verify absence of contraindications, with particular attention to respiratory history, cardiac conduction abnormalities, and hemodynamic stability. Intravenous access should be established, preferably in a large antecubital vein, to ensure reliable administration of both this compound and the radiopharmaceutical agent.

This compound Administration Protocol

The standardized this compound administration protocol recommended by ASNC guidelines involves intravenous infusion of 0.56 mg/kg delivered over 4 minutes using an infusion pump or controlled syringe administration [3]. The maximum total dose should not exceed the amount calculated for 125 kg (250 lbs) to prevent excessive dosing in obese patients. Continuous electrocardiographic monitoring and blood pressure measurements at minute intervals should be maintained throughout the infusion period and for 3-5 minutes following completion or until patient stabilization. The radiopharmaceutical tracer is administered 3-5 minutes after completing the this compound infusion, coinciding with peak coronary vasodilation. For ambulatory patients without significant orthopedic or cardiovascular limitations, a hybrid protocol combining low-level exercise with this compound infusion may be implemented to reduce adverse effect incidence and improve image quality through reduced hepatobiliary radiotracer uptake [3].

SPECT Imaging Protocols